N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIGBMTZDDBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core linked to a benzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 382.4528 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in lipid biosynthesis and cellular proliferation.
- Receptor Interaction : It could bind to certain receptors, altering their signaling pathways and leading to therapeutic effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that this compound can reduce inflammation in various models. For instance:
- In vitro studies demonstrated inhibition of pro-inflammatory cytokines.
2. Anticancer Properties
The compound has been investigated for its potential as an anticancer agent:
- Cell line studies indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting cell proliferation.
3. Antimicrobial Effects
Preliminary investigations suggest antimicrobial properties against certain bacterial strains:
- Minimum Inhibitory Concentration (MIC) tests have shown effectiveness against Gram-positive bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Anti-inflammatory | In vitro cytokine assays | Significant reduction in TNF-alpha levels |
| Anticancer | Cell viability assays | Induced apoptosis in breast cancer cell lines |
| Antimicrobial | MIC testing | Effective against Staphylococcus aureus |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its effects on various cancer cell lines. It demonstrated an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer activity compared to standard treatments .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory markers .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core first, followed by introducing the sulfonamide moiety. Key steps include:
- Core formation : Cyclization of precursors using amines and acids under reflux conditions (e.g., acetic acid as a solvent at 80–100°C) .
- Sulfonamide coupling : Reacting the core with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine .
- Optimization : Use catalysts (e.g., DMAP) and controlled temperatures (0–25°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which spectroscopic methods are most effective for confirming the compound’s structural integrity?
- Answer : A combination of techniques is critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the benzoxazepine core .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing isotopic patterns of fluorine and sulfur .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and stability .
Q. What are the primary biological screening assays for this compound, and how should controls be designed?
- Answer : Initial screens focus on:
- Enzyme inhibition : Kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., RIP1 kinase) at 10 µM compound concentration .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Controls : Include vehicle (DMSO) and known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. How should this compound be stored to maintain stability, and what degradation products are observed?
- Answer : Store at –20°C in anhydrous DMSO under argon to prevent hydrolysis. Degradation under acidic conditions (pH < 3) yields sulfonic acid derivatives, detectable via TLC (Rf shift) or LC-MS .
Advanced Research Questions
Q. How can contradictory biological activity data between this compound and its analogs be resolved?
- Answer : Structural analogs with varying substituents (e.g., –OCH₃ vs. –CF₃) may show divergent activities due to:
- Steric effects : Bulkier groups reduce binding affinity to target enzymes (e.g., RIP1 kinase IC₅₀ increases from 0.2 µM to >10 µM) .
- Electronic effects : Electron-withdrawing groups (e.g., –F) enhance sulfonamide hydrogen-bonding with catalytic lysine residues .
- Methodology : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to compare binding poses and validate with mutagenesis studies .
Q. What experimental strategies can elucidate the reaction mechanisms of key transformations (e.g., sulfonamide coupling)?
- Answer :
- Kinetic studies : Monitor reaction progress via in situ IR to track sulfonyl chloride consumption .
- Isotope labeling : Use ¹⁸O-labeled water to confirm nucleophilic attack pathways in hydrolysis side reactions .
- DFT calculations : Simulate transition states to identify rate-limiting steps (e.g., B3LYP/6-31G* level) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?
- Answer :
- Modify substituents : Replace the propyl group with cyclopropyl to enhance metabolic stability (reduces CYP3A4-mediated oxidation) .
- LogP optimization : Introduce polar groups (e.g., –OH) to lower LogP from 3.5 to 2.0, improving aqueous solubility .
- In vitro ADME : Use Caco-2 assays for permeability and microsomal stability tests to prioritize candidates .
Q. What advanced techniques validate target engagement in cellular models?
- Answer :
- CETSA : Cellular thermal shift assays confirm target binding by measuring protein thermal stability shifts (ΔTm ≥ 2°C indicates engagement) .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, identified via Western blot .
Q. How do reaction solvents influence the stereochemical outcome during core synthesis?
- Answer : Polar aprotic solvents (e.g., DMF) favor trans-annular cyclization, yielding the desired (3R,5S) configuration, while THF promotes epimerization. Confirm via NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
